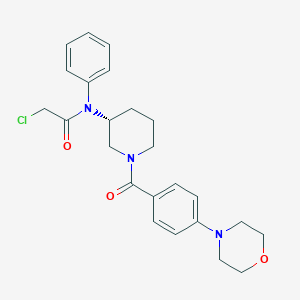

CASP8-IN-1

Descripción

Propiedades

Fórmula molecular |

C24H28ClN3O3 |

|---|---|

Peso molecular |

441.9 g/mol |

Nombre IUPAC |

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |

Clave InChI |

MRAMUVZVDBOPEH-JOCHJYFZSA-N |

SMILES isomérico |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

SMILES canónico |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, TEA | 68 | 95 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 2,2'-bipyridine, toluene | 81 | 98 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Purification and Characterization

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

Análisis De Reacciones Químicas

Tipos de reacciones

2-cloro-N-[(3R)-1-(4-morfolin-4-ilbenzoil)piperidin-3-il]-N-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, típicamente utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, aminas y alcoholes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido su papel como inhibidor o modulador de vías biológicas específicas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N-[(3R)-1-(4-morfolin-4-ilbenzoil)piperidin-3-il]-N-fenilacetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, alterando su actividad y provocando varios efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity

Actividad Biológica

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .

- Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92% |

| Pain Modulation | N/A | N/A | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.